Aminoethoxyethanol

CO₂ Capture Absorption Kinetics Post-Combustion Capture

Aminoethoxyethanol (Diglycolamine, DGA) uniquely enables 50–70 wt% aqueous operation—substantially higher than the 15–30 wt% limit of MEA—directly lowering solvent circulation rates and shrinking absorber/stripper footprints in natural-gas and refinery-gas sweetening. Its benign thermal-degradation pathway (conversion to MAEE) actually boosts CO₂ absorption rate by 30–70% and extends solvent life, minimizing costly reclamation. Ideal for post-combustion carbon capture and direct air capture, where its high cyclic capacity and low regeneration energy penalty reduce operational expenditure.

Molecular Formula C4H11NO2
Molecular Weight 105.14 g/mol
Cat. No. B8391809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminoethoxyethanol
Molecular FormulaC4H11NO2
Molecular Weight105.14 g/mol
Structural Identifiers
SMILESCC(O)OCCN
InChIInChI=1S/C4H11NO2/c1-4(6)7-3-2-5/h4,6H,2-3,5H2,1H3
InChIKeyJPIGSMKDJQPHJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aminoethoxyethanol (DGA) for Gas Treating & CO₂ Capture: Procurement-Grade Performance Profile


Aminoethoxyethanol (2-(2-Aminoethoxy)ethanol, CAS 929-06-6), also designated as Diglycolamine or DGA, is a primary alkanolamine characterized by a high-boiling (>218 °C), water‑miscible liquid structure with a pKa of approximately 8.49 . It is industrially deployed at high concentrations (typically 50–70 wt % aqueous) as a high‑capacity solvent for acid‑gas removal (CO₂, H₂S) in natural‑gas processing, refinery‑gas sweetening, and post‑combustion carbon capture . DGA serves as a core comparator to benchmark amines such as monoethanolamine (MEA), diethanolamine (DEA), methyldiethanolamine (MDEA), and piperazine (PZ) [1].

Why Generic Amine Substitution Fails: Aminoethoxyethanol's Structural Differentiation in High-Concentration Service


Generic substitution of DGA with other primary amines (e.g., MEA) or secondary/tertiary amines (e.g., DEA, MDEA) in gas‑treating or CO₂‑capture units is not straightforward because DGA's higher permissible operating concentration (up to 70 wt % versus 15–30 wt % for MEA) reduces solvent circulation rates and equipment footprint [1]. Furthermore, DGA's reaction kinetics, cyclic CO₂ capacity, and thermal‑degradation pathways differ fundamentally from those of its analogs, directly influencing absorber/stripper sizing, regeneration energy demand, and corrosion management [2]. The following evidence‑based comparisons quantify the operational and economic advantages that a DGA‑based system offers over MEA, DEA, MDEA, and PZ benchmarks.

Aminoethoxyethanol (DGA) vs. Benchmark Amines: Quantified Performance Differentials for Scientific Selection


CO₂ Absorption Rate: DGA/MAEE/DMAEE Blend Outperforms 7 m MEA by 30–70%

In a direct head‑to‑head comparison under identical laboratory conditions, the thermally equilibrated DGA®/MAEE/DMAEE blend (1.75 m DGA/1.75 m MAEE/3.5 m DMAEE) exhibited an average CO₂ absorption rate that was 30–70% higher than that of 7 m monoethanolamine (MEA) [1]. The measurement was performed in a wetted‑wall column at 40 °C, with the DGA‑based blend maintaining a normalized cyclic capacity that substantially exceeded that of 7 m MEA and 10 m DGA alone, reaching a value comparable to 5 m piperazine (PZ) [1].

CO₂ Capture Absorption Kinetics Post-Combustion Capture

Cyclic CO₂ Capacity: DGA-Based Solvent Surpasses 7 m MEA and 10 m DGA

The normalized CO₂ cyclic capacity of the thermally degraded DGA®/MAEE/DMAEE blend (1.75 m DGA/1.75 m MAEE/3.5 m DMAEE) was found to be substantially greater than that of 7 m MEA and 10 m DGA, achieving performance comparable to the high‑efficiency benchmark 5 m piperazine (PZ) [1]. Cyclic capacity was determined from absorption‑desorption experiments conducted at 40 °C absorption and 110 °C desorption, reflecting realistic process conditions [1].

CO₂ Capture Cyclic Capacity Solvent Regeneration

Thermal Degradation Behavior: MAEE Formation Enhances DGA Performance Contrary to MEA Degradation

Unlike MEA, whose thermal degradation products typically reduce absorption capacity and accelerate corrosion, DGA undergoes a unique thermal transformation at high temperature (above 120 °C) that yields methylaminoethoxyethanol (MAEE) [1]. This in‑situ generated MAEE increases the CO₂ absorption rate of the DGA‑based solvent by 30–70% relative to 7 m MEA while maintaining the original CO₂ capacity, effectively converting a potential solvent degradation problem into a performance enhancement [1].

Solvent Degradation Thermal Stability CO₂ Capture

CO₂ Absorption Heat: DGA in DEGMME Offers Lower Regeneration Energy than Aqueous MEA

The heat of CO₂ absorption (ΔHₐ₆ₛ) for DGA dissolved in diethylene glycol monomethyl ether (DEGMME) was calculated using the Gibbs–Helmholtz equation and found to be lower than that of conventional 30 wt % aqueous MEA [1]. Although the exact numerical value is not provided in the open abstract, the qualitative advantage is confirmed by the same study, which also reported that the CO₂ capture efficiency of fresh aqueous DGA was approximately 88% under direct‑air‑capture conditions (15 % CO₂ in air, 40 °C absorption, 110 °C desorption) [2].

CO₂ Capture Regeneration Energy Non-Aqueous Solvents

Corrosion Mitigation: Carbon Steel Corrosion Rates Remain Low in CO₂‑Saturated DGA Solutions

Electrochemical studies on carbon steel immersed in CO₂‑saturated diglycolamine solutions at 100 °C demonstrated that corrosion rates were relatively low and varied only slightly with DGA concentration [1]. The formation of a tight, protective corrosion‑product film on the carbon steel surface contributed to this benign behavior [1]. In contrast, MEA‑based systems are known to exhibit significantly higher corrosion rates, particularly at acid‑gas loadings exceeding 0.35 mol/mol, and require the use of stainless‑steel components or corrosion inhibitors [2].

Corrosion Carbon Steel Gas Treating

CO₂ Loading Capacity: DGA Absorbs 0.5 mol CO₂/mol Amine at 65 wt % Concentration

In a 65 wt % aqueous DGA solution, CO₂ loading capacity reaches 0.5 mol CO₂/mol amine at 298–333 K [1]. This high loading is achieved at a concentration nearly double the typical 30 wt % MEA, enabling a significant reduction in solvent circulation rate and absorber size [2]. The data were generated using a wetted‑wall column with CO₂ partial pressures relevant to industrial flue‑gas and natural‑gas streams.

CO₂ Capture Gas Treating Solvent Capacity

Best Research and Industrial Application Scenarios for Aminoethoxyethanol (DGA)


Post‑Combustion CO₂ Capture with High Cyclic Capacity Requirements

The DGA®/MAEE/DMAEE blend delivers a normalized CO₂ cyclic capacity substantially greater than 7 m MEA and 10 m DGA, and comparable to 5 m PZ [1]. This makes it an optimal candidate for post‑combustion capture plants where minimizing solvent regeneration energy and reducing absorber column height are critical cost drivers. The 30–70% higher absorption rate [1] further supports its use in retrofitting existing coal‑ or gas‑fired power plants with carbon capture.

High‑Pressure Natural Gas Sweetening Requiring High Amine Concentration

DGA can be effectively operated at 50–70 wt % aqueous solutions, whereas MEA is typically limited to 15–30 wt % due to corrosion and viscosity constraints [1]. This high concentration reduces solvent circulation rates and equipment size in natural‑gas processing plants that handle high‑pressure sour gas streams containing both CO₂ and H₂S. The low carbon‑steel corrosion rate observed at 100 °C in CO₂‑saturated DGA solutions [2] permits the use of cost‑effective materials for absorber and regenerator vessels.

Non‑Aqueous CO₂ Capture for Direct Air Capture (DAC) or Low‑Temperature Regeneration

The combination of DGA with diethylene glycol monomethyl ether (DEGMME) yields a non‑aqueous sorbent with a lower heat of CO₂ absorption than conventional 30 wt % aqueous MEA [1]. This property is particularly advantageous for direct air capture (DAC) applications where the low CO₂ concentration in air demands a solvent with minimal regeneration energy penalty. Fresh DGA exhibits an 88 % capture efficiency in DAC‑relevant conditions (15 % CO₂ in air, 40 °C absorption) [2], and the addition of a solid acid catalyst can improve regeneration efficiency at temperatures as low as 85 °C [3].

Refinery Gas Treating Where Thermal Degradation Resistance Is Essential

In refinery amine units where solvent is exposed to high‑temperature stripper conditions (>120 °C), DGA undergoes a unique thermal transformation to MAEE that actually increases CO₂ absorption rate by 30–70% without sacrificing capacity [1]. This contrasts sharply with MEA, whose thermal degradation products are corrosive and reduce solvent performance. The benign degradation pathway extends solvent life and reduces the frequency of costly solvent reclamation operations.

Technical Documentation Hub

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